L-PHENYLALANINE-N-T-BOC (RING-13C6)
Description
Chemical Identity and Structural Features
L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) is a chemically modified derivative of the essential amino acid L-phenylalanine, specifically designed for stable isotope labeling applications. The compound carries the Chemical Abstracts Service registry number 439685-01-5 for the labeled version, while the unlabeled parent compound is registered as 13734-34-4. The molecular formula is represented as Carbon-8-Carbon-13-Labeled-Six-Hydrogen-19-Nitrogen-Oxygen-4, with a molecular weight of 271.35 grams per mole.
The structural architecture of this compound incorporates several distinctive features that contribute to its utility in research applications. The phenyl ring system contains six carbon-13 isotopes in place of the naturally occurring carbon-12 atoms, providing a unique isotopic signature that can be detected through mass spectrometry and nuclear magnetic resonance spectroscopy. The tert-butoxycarbonyl protecting group attached to the amino nitrogen serves multiple functions, including enhanced stability during storage and controlled reactivity in synthetic procedures.
The three-dimensional conformation of L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) exhibits the characteristic L-configuration at the alpha-carbon center, maintaining the natural stereochemistry of the parent amino acid. This stereochemical integrity is crucial for biological recognition and enzymatic processing in cellular systems. The carbon-13 labeling pattern specifically targets the aromatic ring system, allowing researchers to trace the fate of the phenyl group independently from the amino acid backbone during metabolic studies.
Advanced spectroscopic characterization reveals distinct nuclear magnetic resonance signatures that differentiate this compound from its unlabeled counterpart. The carbon-13 enrichment in the phenyl ring produces characteristic chemical shifts that can be readily identified and quantified using carbon-13 nuclear magnetic resonance spectroscopy. These spectroscopic properties enable precise quantification and tracking in complex biological matrices, making the compound invaluable for metabolic flux analysis and protein turnover studies.
Historical Development of Isotopically Labeled Amino Acid Derivatives
The conceptual foundation for isotopically labeled amino acid derivatives traces its origins to the pioneering work of early twentieth-century chemists and physicists who first recognized the potential of isotopes as molecular tracers. The discovery of stable isotopes and their subsequent application to biological systems represents one of the most significant methodological advances in biochemical research. The initial breakthrough came with the successful isolation and concentration of stable nitrogen-15 isotope by Harold Urey in 1937, which provided researchers with the first practical tools for investigating the metabolic fate of amino-containing compounds.
The development of carbon-13 labeled compounds followed shortly thereafter, with Jenkins and Ornstein achieving the first successful concentration of carbon-13 in 1932, followed by refinements from Urey and colleagues throughout the 1930s. These early achievements laid the groundwork for Rudolf Schoenheimer and his collaborators to employ nitrogen-15 labeled amino acids, including nitrogen-15 leucine, to study protein turnover in humans and laboratory animals during the 1940s. This work demonstrated the revolutionary potential of stable isotope tracers to reveal dynamic metabolic processes that had previously been invisible to scientific investigation.
The evolution from simple isotopic labeling to sophisticated derivatives like L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) reflects decades of methodological refinement and chemical innovation. The introduction of protecting groups, such as the tert-butoxycarbonyl moiety, emerged from the need to enhance compound stability and facilitate controlled synthetic procedures. This protection strategy allows for the precise incorporation of labeled amino acids into peptide and protein sequences without unwanted side reactions or degradation.
The transition from radioactive to stable isotope labeling marked a pivotal moment in the field's development. While radioactive isotopes such as carbon-14 and tritium received significant attention from biochemists during the 1940s through 1960s for identifying metabolic precursors and products, the inherent safety concerns and decay limitations drove researchers toward stable isotope alternatives. The development of Stable Isotope Labeling by Amino Acids in Cell Culture technology, first published in 2002 by Matthias Mann and colleagues, exemplified the maturation of stable isotope approaches and their application to complex proteomic studies.
| Decade | Key Development | Significance |
|---|---|---|
| 1930s | Isolation of stable nitrogen-15 and carbon-13 | Foundation for isotopic labeling |
| 1940s | First amino acid labeling studies | Protein turnover investigation |
| 1950s-1960s | Radioactive isotope applications | Metabolic pathway identification |
| 1980s-1990s | Protecting group chemistry | Enhanced stability and selectivity |
| 2000s | Stable Isotope Labeling by Amino Acids in Cell Culture | Quantitative proteomics revolution |
The contemporary synthesis of compounds like L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) represents the culmination of these historical developments, combining isotopic labeling precision with advanced organic chemistry techniques. Modern manufacturing processes achieve isotopic purities exceeding 99% while maintaining chemical purities of 98% or higher, standards that would have been unimaginable to early isotope researchers. These technical achievements have democratized access to high-quality labeled compounds, enabling researchers worldwide to pursue sophisticated biochemical investigations.
Role of Stable Isotope Labeling in Modern Biochemical Research
Stable isotope labeling has emerged as an indispensable methodology in contemporary biochemical research, fundamentally transforming our ability to investigate molecular processes in living systems. The technique relies on the principle that stable isotopes, while chemically nearly identical to their natural counterparts, possess subtle physical differences that can be detected using advanced analytical methods. This capability enables researchers to trace molecular transformations with unprecedented precision while avoiding the safety concerns and experimental limitations associated with radioactive tracers.
The applications of stable isotope labeling span multiple research domains, with proteomics representing one of the most extensively developed areas. In protein quantification studies, compounds like L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) serve as internal standards or tracers that enable accurate measurement of protein synthesis and degradation rates. The carbon-13 enrichment in the phenyl ring provides a distinctive mass spectrometric signature that can be distinguished from naturally occurring phenylalanine residues, allowing for precise quantification even in complex biological samples.
Beyond proteomics, stable isotope labeling plays crucial roles in metabolomics and systems biology research. The ability to trace metabolic flux through biochemical pathways provides insights into cellular energetics, disease mechanisms, and therapeutic interventions. Environmental scientists employ stable isotope techniques to track pollutant migration pathways and identify contamination sources, while food industry researchers use these methods to detect adulteration and ensure product authenticity. Clinical applications include biomarker identification for disease diagnosis and drug metabolism studies that inform pharmaceutical development.
| Research Domain | Application | Benefit |
|---|---|---|
| Proteomics | Protein quantification and turnover | Accurate measurement in complex samples |
| Metabolomics | Metabolic flux analysis | Pathway elucidation and energetics |
| Environmental Science | Pollutant tracking | Contamination source identification |
| Clinical Research | Biomarker discovery | Disease diagnosis and monitoring |
| Pharmaceutical Development | Drug metabolism studies | Safety and efficacy assessment |
The technical advantages of stable isotope labeling extend beyond simple molecular tracking to encompass sophisticated analytical capabilities. Modern mass spectrometry instruments can detect isotopic signatures with extraordinary sensitivity and specificity, enabling single-cell level analyses and real-time monitoring of biological processes. The stability of isotopic labels allows for long-term studies that would be impossible with radioactive tracers, while the absence of radiation ensures experimental safety and regulatory compliance.
Current methodological developments continue to expand the boundaries of stable isotope applications. Multiplexed labeling strategies allow simultaneous tracking of multiple molecular species, while temporal labeling approaches enable the investigation of dynamic processes with high time resolution. The integration of stable isotope labeling with emerging technologies such as single-cell mass spectrometry and spatial metabolomics promises to unlock new dimensions of biological understanding.
The economic and practical considerations surrounding stable isotope labeling have evolved significantly as the technology has matured. Commercial availability of high-quality labeled compounds like L-Phenylalanine-N-tert-Butoxycarbonyl (Ring-Carbon-13-Labeled-Six) has removed many barriers to entry for research laboratories. Standardized protocols and automated analytical workflows have reduced the technical expertise required for successful implementation, while decreasing costs have made isotope labeling accessible to a broader research community.
Properties
Molecular Weight |
271.26 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Compounds
Isotopic Labeling and Structural Variants
The table below contrasts L-Phenylalanine-N-t-BOC (Ring-13C6) with structurally similar compounds, focusing on isotopic labeling patterns and applications:
Key Differences:
- Labeling Specificity : The Ring-13C6 variant is optimal for tracking aromatic ring metabolism (e.g., tyrosine conversion in tumors) , while α-carbon-labeled (2-13C) variants are suited for glycolysis or TCA cycle studies .
- Multi-Isotope Combinations : Compounds like CNLM-2393-0.05 (13C9 + 15N) enable dual-tracer experiments for multi-pathway analysis .
Analytical Method Compatibility
The choice of analytical technique depends on the compound’s isotopic enrichment and sample size:
Metabolic and Pharmacokinetic Behavior
- Muscle Protein Incorporation : Ring-13C6 exhibits similar intracellular enrichment kinetics to deuterated tracers (e.g., D₂O) but requires shorter infusion periods (8 hours vs. days for D₂O) .
- Tumor Uptake : 13C6-phenylalanine shows rapid accumulation in viable tumor regions (peak at 10 minutes post-injection), with delayed 13C6-tyrosine enrichment due to hepatic conversion . In contrast, 15N-labeled variants are less effective for tracking post-translational modifications.
Preparation Methods
General Synthetic Strategy
The preparation of L-PHENYLALANINE-N-T-BOC (RING-13C6) typically involves three major steps:
- Isotope incorporation into the phenyl ring : Starting from ^13C6-labeled benzene derivatives or ^13C6-labeled phenylalanine.
- N-terminal protection with t-Boc group : To protect the amino group and facilitate downstream applications.
- Purification and characterization : To ensure chemical purity and isotopic enrichment.
Detailed Preparation Methodology
Starting Materials and Isotope Labeling
- The ^13C6 labeling is introduced by using commercially available ^13C6-labeled phenylalanine or synthesizing phenylalanine from ^13C6-labeled benzene precursors.
- The ring-^13C6 labeling ensures that all six carbons of the aromatic ring are enriched with carbon-13, which is critical for mass spectrometry sensitivity and resolution.
Protection of the Amino Group with t-Boc
- The amino group of L-phenylalanine is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N).
- A typical procedure involves dissolving L-phenylalanine in a solvent mixture (e.g., acetone and water), adding triethylamine, and then slowly adding (Boc)2O.
- The reaction is carried out at room temperature with stirring for several hours (commonly 6 hours).
- After completion, the solvent acetone is evaporated, and the aqueous layer is extracted with organic solvents such as ether and ethyl acetate to isolate the Boc-protected product.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the Boc-protected phenylalanine.
Representative Preparation Protocol (Based on Literature)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Dissolution | L-Phenylalanine (20 mmol), ultrapure water (20 mL), acetone (40 mL) | Dissolve amino acid in solvent mixture |
| 2. Base addition | Triethylamine (30 mmol) | Added under stirring to deprotonate amino group |
| 3. Protection | Di-tert-butyl dicarbonate ((Boc)2O) (22 mmol) | Added dropwise, stirred 6 h at room temperature |
| 4. Workup | Evaporate acetone, extract aqueous layer with ether (3×10 mL) and ethyl acetate (4×50 mL) | Separate organic phase containing Boc-protected product |
| 5. Drying and concentration | Anhydrous Na2SO4, filtration, evaporation | Obtain crude Boc-protected L-phenylalanine |
| 6. Purification | Recrystallization or chromatography as needed | Achieve >98% purity |
Alternative and Supporting Preparation Methods
Acyl Chlorination and Bonding to Silica Gel: For specific applications, Boc-L-phenylalanine may be converted to its acyl chloride derivative using thionyl chloride (SOCl2) and then bonded to amino-functionalized silica gel. This method is used in immobilization and affinity chromatography applications but involves similar Boc protection chemistry.
Isotopic Purity and Quality Control: Commercial suppliers provide L-PHENYLALANINE-N-T-BOC (RING-13C6) with certified isotopic purity (99%) and chemical purity (>98%), ensuring suitability for research use in mass spectrometry and NMR studies.
Analytical Data and Research Findings
Mass Spectrometry Imaging Studies: The ^13C6-labeled L-phenylalanine prepared by these methods has been successfully applied in metabolic studies, such as tracking phenylalanine kinetics in tumor tissues by MALDI-FTICR-MSI. These studies confirm the stability and metabolic incorporation of the labeled compound in biological systems.
NMR Spectroscopy: ^13C NMR spectra confirm the presence of ^13C6 label on the aromatic ring, demonstrating successful isotope incorporation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | L-Phenylalanine (ring-^13C6 labeled) |
| Protection reagent | Di-tert-butyl dicarbonate ((Boc)2O) |
| Base | Triethylamine (Et3N) |
| Solvent system | Acetone/water mixture |
| Reaction temperature | Room temperature (~20–25 °C) |
| Reaction time | 6 hours |
| Purification | Organic solvent extraction, drying |
| Chemical purity | ≥98% |
| Isotopic enrichment | 99% ^13C6 on phenyl ring |
| Characterization techniques | ^13C NMR, Mass spectrometry, IR |
Q & A
Q. How to optimize isotopic tracer protocols for muscle protein synthesis (MPS) studies in clinical populations?
-
Protocol Refinement : Use a double-blind, randomized design (e.g., 25 cancer patients) with standardized medical food interventions. Measure MPS via fractional synthesis rate (FSR) using the formula:
Ensure frequent blood sampling (e.g., every 30 minutes) to model precursor pool dynamics .
-
Troubleshooting : Address low enrichments by increasing tracer dose or extending infusion duration. Correct for non-steady-state conditions using regression analysis .
Methodological Challenges & Solutions
Q. What are common pitfalls in mass spectrometry imaging (MSI) of ¹³C₆-Phe in tumors, and how are they mitigated?
- Challenges : Ion suppression from lipid-rich regions, matrix crystallization artifacts, and low signal-to-noise ratios in heterogeneous tissues.
- Solutions : Optimize matrix application (e.g., 0.1 mL/min spray rate at 55°C) and use high-resolution FTICR-MS for isotopic precision. Normalize data to internal standards (e.g., ¹³C₆-Tyr) and apply spatial smoothing algorithms .
Q. How to validate isotopic tracer data across species (e.g., murine models vs. human trials)?
- Approach : Conduct cross-species pharmacokinetic studies to adjust dosing (e.g., mg/kg scaling). Compare tissue-specific MPE values and protein synthesis rates using meta-analysis frameworks. For example, murine muscle MPE (4.74 ± 0.39) aligns with human clinical ranges (0.010–0.029 MPE) after normalization .
Tables for Key Data
| Tissue | Free ¹³C₆-Phe MPE | Protein-Bound ¹³C₆-Phe MPE | Reference |
|---|---|---|---|
| Skeletal Muscle | 4.74 ± 0.39 | 0.010 ± 0.002 | |
| Hoffa's Fat Pad | 4.32 ± 0.41 | 0.023 ± 0.007 | |
| NSCLC Tumor (Mouse) | N/A | Heterogeneous spatial distribution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
